Iron(III) oxalate hexahydrate

Overview

Description

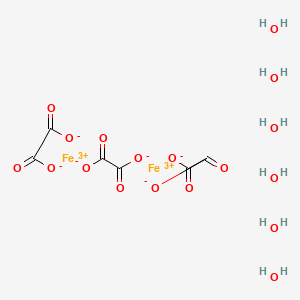

Iron(III) oxalate hexahydrate (Fe$2$(C$2$O$4$)$3$·6H$_2$O) is a coordination complex with a molecular weight of 483.84 g/mol. It exists as a lime-green powder or crystalline solid and is soluble in water . The compound is notable for its role as a precursor in catalytic applications, particularly in photodegradation processes under UV/visible light (e.g., degradation of iopamidol) . Its structure comprises two Fe$^{3+}$ ions coordinated to three oxalate ligands and six water molecules, forming a stable anionic complex . Safety protocols highlight its hazards (H302: harmful if swallowed; H312: harmful in contact with skin) and recommend protective measures during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through several methods. One common laboratory method involves the reaction of iron(III) hydroxide with oxalic acid: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction produces iron(III) oxalate, which can then be hydrated to form the hexahydrate .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) salts, such as iron(III) chloride, with oxalic acid under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Iron(III) oxalate hexahydrate undergoes various chemical reactions, including:

Oxidation-Reduction: It can be reduced to iron(II) oxalate under certain conditions.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used to reduce iron(III) oxalate to iron(II) oxalate.

Major Products:

Iron(II) Oxalate: Formed through reduction reactions.

Carbon Dioxide: Produced during the photolysis of iron(III) oxalate.

Scientific Research Applications

Photographic Applications

Kallitype and Platinotype Processes

Iron(III) oxalate hexahydrate is widely known for its use in alternative photographic processes, specifically in Kallitype and platinotype printing. In these processes, it serves as a light-sensitive material that forms a latent image upon exposure to ultraviolet light. The compound undergoes photochemical reactions that yield metallic silver or platinum, depending on the process used. This application highlights the compound's utility in producing high-quality photographic prints with rich tonal ranges .

Energy Storage and Battery Technology

Lithium-Iron Batteries

Recent studies have investigated the potential of this compound as a low-cost material for the positive electrode in lithium-ion batteries. The compound has demonstrated the ability to intercalate lithium ions effectively, achieving an average potential of 3.35 V with a sustainable capacity of approximately 98 mAh/g. This characteristic positions this compound as a promising candidate for next-generation energy storage solutions, particularly in terms of cost-effectiveness and environmental sustainability .

Organic Synthesis

Radical Hydrofunctionalization Reactions

In organic chemistry, this compound is utilized as a catalyst in various synthetic reactions. It has been shown to facilitate radical Markovnikov hydrofunctionalization reactions of alkenes when combined with sodium borohydride. This application underscores its significance in developing new synthetic pathways for complex organic molecules .

Environmental Remediation

Photocatalytic Degradation of Pollutants

this compound has been explored for its photocatalytic properties in environmental applications. Studies have demonstrated its efficacy in degrading organic pollutants, such as rhodamine B, under light irradiation. The compound's ability to absorb light and generate reactive species allows for the breakdown of contaminants in wastewater, making it a valuable tool for environmental cleanup efforts .

Summary Table of Applications

Case Study 1: Photocatalytic Degradation

A recent study highlighted the use of this compound in degrading rhodamine B under UV light. The results indicated over 85% degradation within 90 minutes, showcasing its potential as an effective photocatalyst for wastewater treatment .

Case Study 2: Lithium-Ion Battery Research

Research into lithium-ion batteries utilizing this compound demonstrated its capacity to intercalate lithium ions efficiently, providing insights into its viability as an alternative electrode material that could reduce costs while maintaining performance .

Mechanism of Action

The mechanism of action of iron(III) oxalate hexahydrate involves its ability to undergo redox reactions. In photolysis, for example, the compound absorbs light, leading to the transfer of an electron from the oxalate ligand to the iron center. This results in the formation of iron(II) and the release of carbon dioxide . The molecular targets and pathways involved in these reactions are primarily related to the redox properties of the iron center and the stability of the oxalate ligands.

Comparison with Similar Compounds

The following compounds are structurally or functionally related to iron(III) oxalate hexahydrate:

Iron(III) Chloride Hexahydrate (FeCl$3$·6H$2$O)

- Molecular Formula : FeCl$3$·6H$2$O

- Molecular Weight : 270.30 g/mol

- Oxidation State : Fe$^{3+}$

- Applications: Widely used as a precursor for synthesizing iron oxide nanostructures (e.g., NdFe$2$O$4$@g-C$3$N$4$ catalysts) and magnetic nanoparticles . Its commercial brand and purity significantly influence the morphology and efficiency of synthesized materials .

- Key Differences : Unlike iron(III) oxalate, FeCl$3$·6H$2$O is highly hygroscopic and corrosive, requiring stringent storage conditions. It lacks the oxalate ligand system, limiting its utility in redox-driven catalytic cycles .

Ammonium Iron(III) Oxalate Trihydrate ((NH$4$)$3$Fe(C$2$O$4$)$3$·3H$2$O)

- Molecular Formula : (NH$4$)$3$Fe(C$2$O$4$)$3$·3H$2$O

- Molecular Weight : 488.08 g/mol

- Oxidation State : Fe$^{3+}$

- Applications: Employed in the synthesis of FeCo alloy nanoparticles for oxygen reduction reactions (ORR) in fuel cells .

- Key Differences : The presence of ammonium ions enhances solubility in polar solvents compared to this compound. However, its trihydrate form reduces thermal stability relative to the hexahydrate .

Iron(II) Sulfate Heptahydrate (FeSO$4$·7H$2$O)

- Molecular Formula : FeSO$4$·7H$2$O

- Molecular Weight : 278.01 g/mol

- Oxidation State : Fe$^{2+}$

- Applications : Used to prepare iron oxide-coated adsorbents for heavy metal removal (e.g., barium) and in magnetic fluid hyperthermia for cancer therapy .

- Key Differences : The Fe$^{2+}$ oxidation state makes it prone to oxidation, requiring inert atmospheres for stability. Unlike iron(III) oxalate, it lacks catalytic versatility in photodegradation .

Ammonium Iron(II) Sulfate Hexahydrate (Fe(NH$4$)$2$(SO$4$)$2$·6H$_2$O)

- Molecular Formula : Fe(NH$4$)$2$(SO$4$)$2$·6H$_2$O

- Molecular Weight : 392.13 g/mol

- Oxidation State : Fe$^{2+}$

- Applications: Serves as a reducing agent in redox titrations and precursor for iron-based nanomaterials .

- Key Differences : Contains sulfate ions, which can interfere in oxalate-mediated coordination chemistry. Its Fe$^{2+}$ core limits oxidative catalytic applications compared to Fe$^{3+}$ complexes .

Key Research Findings

- Coordination Chemistry : this compound’s tris(oxalato)ferrate anion enables flexible bonding modes, making it a superior "building block" for magnetic and catalytic materials compared to chloride or sulfate analogs .

- Catalytic Efficiency: In photodegradation, iron(III) oxalate outperforms chloride-based precursors due to oxalate’s ability to act as both a ligand and a sacrificial electron donor .

- Thermal Stability : Hexahydrate forms (e.g., FeCl$3$·6H$2$O) generally exhibit higher thermal stability than trihydrate or anhydrous variants, critical for high-temperature synthesis .

Biological Activity

Iron(III) oxalate hexahydrate, with the chemical formula , is a coordination compound that exhibits significant biological activity and potential applications in various fields, including environmental science, catalysis, and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 483.834 g/mol

- CAS Number : 166897-40-1

- Solubility : Soluble in water

- Structure : The compound consists of iron ions coordinated with oxalate ligands, forming a stable hexahydrate complex.

1. Photolytic Behavior

Iron(III) oxalate is known for its photolytic properties, which are crucial for understanding its biological interactions. Upon exposure to light, it undergoes photolysis, leading to the generation of reactive species such as ferrous oxalate and radical anions. This process is vital in environmental contexts for quantifying photon flux and understanding metal carboxylate complex behavior in natural systems .

- Key Reaction :

2. Redox Activity

The presence of oxalate allows iron(III) to be reduced to lower oxidation states (e.g., iron(II) and iron(I)). This redox activity is significant as it can facilitate electron transfer processes in biological systems, potentially influencing metabolic pathways and cellular responses .

1. Catalytic Properties

This compound has been investigated for its catalytic capabilities in oxidative and reductive reactions under UV and visible light irradiation. It has shown effectiveness in degrading pharmaceutical compounds like iopamidol, indicating its potential use in wastewater treatment and environmental remediation .

2. Therapeutic Potential

Recent studies suggest that iron(III) oxalate complexes may have therapeutic implications due to their ability to modulate oxidative stress and participate in biochemical pathways related to iron metabolism. The reduction of iron species may play a role in cellular signaling and the regulation of reactive oxygen species (ROS), which are critical in various diseases .

Case Study 1: Photolysis Mechanism

A detailed investigation into the photolysis of ferric oxalate revealed that upon photoexcitation, intramolecular electron transfer occurs rapidly, generating reactive intermediates that can further react with other molecules, such as CO2. This study utilized mid-infrared transient absorption spectroscopy to elucidate the dynamics of these reactions .

Case Study 2: Redox Behavior

Research demonstrated that the addition of oxalic acid to iron-containing solutions leads to the formation of iron(I) complexes, highlighting the reducing power of oxalate ions. This behavior was confirmed through mass spectrometry and vibrational spectroscopy, indicating the potential for these complexes to participate in catalytic cycles or as reactive intermediates in biochemical reactions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H12Fe2O18 |

| CAS Number | 166897-40-1 |

| Molecular Weight | 483.834 g/mol |

| Solubility | Soluble in water |

| Photolytic Behavior | Generates reactive species |

| Redox Activity | Reduces Fe(III) to Fe(II/I) |

Properties

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.